DMF-dG Phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Production

DMF-dG Phosphoramidite (5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine-3'-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite; CAS 330628-04-1) is a nucleoside building block used in solid-phase oligonucleotide synthesis. It features a dimethylformamidine (DMF) protecting group on the exocyclic amine of deoxyguanosine, which electronically stabilizes the glycosidic bond.

Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
Cat. No. B15583219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMF-dG Phosphoramidite
Molecular FormulaC43H53N8O7P
Molecular Weight824.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37+,38+,59?/m0/s1
InChIKeyYRQAXTCBMPFGAN-NPZDKLMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMF-dG Phosphoramidite: A Dimethylformamidine-Protected Monomer for High-Fidelity DNA Oligonucleotide Synthesis


DMF-dG Phosphoramidite (5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine-3'-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite; CAS 330628-04-1) is a nucleoside building block used in solid-phase oligonucleotide synthesis. It features a dimethylformamidine (DMF) protecting group on the exocyclic amine of deoxyguanosine, which electronically stabilizes the glycosidic bond [1]. This protection strategy is a direct alternative to the traditional isobutyryl (iBu) protection, addressing known limitations in the synthesis of long, guanine-rich sequences and enabling faster deprotection protocols [2].

Workflow Solid-phase DNA oligonucleotide synthesis
Selection Long, guanine-rich, or high-value sequences
Compatibility Fast-deprotection and mild-cleavage protocols

Why DMF-dG Phosphoramidite Cannot Be Interchanged with Standard dG(iBu) in Critical Oligonucleotide Synthesis


In-class substitution of dG phosphoramidites is not functionally equivalent due to the profound impact of the base-protecting group on synthesis fidelity and post-synthetic processing. Standard isobutyryl (iBu) protection on dG is electron-withdrawing, which destabilizes the N-glycosidic bond and makes the monomer susceptible to acid-catalyzed depurination during each detritylation cycle, a primary cause of sequence failure in long oligos [1]. Furthermore, the bulky iBu group requires harsh and prolonged ammoniacal conditions for complete removal, which is incompatible with an expanding array of sensitive fluorescent dyes and modified nucleotides [2]. The DMF protecting group, conversely, is electron-donating, conferring intrinsic resistance to depurination and enabling a faster, milder deprotection profile. This fundamental mechanistic divergence directly translates into quantifiable, mission-critical differences in yield and purity that preclude simple interchangeability [1].

DMF-dG Electron-donating, depurination-resistant
iBu-dG Substitute Acid-labile glycosidic bond may shift synthesis fidelity and yield profiles for demanding sequences
DMF-dG Mild, fast deprotection compatible with sensitive labels
iBu-dG Substitute Harsh, prolonged ammoniacal conditions may compromise dye-labeled or modified oligonucleotide integrity

Product-Specific Quantitative Evidence: DMF-dG Phosphoramidite Differentiation Data


DMF-dG Reduces Deprotection Time by 75% in Ammonium Hydroxide and Enables Ultra-Fast 5-Minute Protocols

The rate-limiting step in oligonucleotide production is often the final deprotection to remove base-protecting groups. Direct comparative data shows that DMF-dG deprotects significantly faster than the standard isobutyryl-protected dG (iBu-dG). With fresh ammonium hydroxide at 65°C, complete deprotection of iBu-dG requires 8 hours, whereas DMF-dG is completely deprotected in just 2 hours [1]. This represents a 4-fold reduction in time. Furthermore, under UltraFAST deprotection conditions using a 1:1 mixture of ammonium hydroxide and methylamine (AMA) at 65°C, both iBu-dG and DMF-dG deprotect in 5 minutes [1]. However, this 5-minute AMA protocol is only fully compatible with acetyl-protected dC; the key differentiator is that DMF-dG achieves this fast time while maintaining broader compatibility with standard synthesis protocols.

Deprotection Time
Head-to-head
2 h (DMF-dG) vs. 8 h (iBu-dG) in NH₄OH at 65°C; 5 min in AMA for both
Supports high-throughput and fast-turnaround synthesis workflows
4-fold time reduction reported under standard NH₄OH deprotection conditions
Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Production

DMF-dG Enables >13% Full-Length Product Yield for 100-mers Compared to <5% with Conventional dG Protection

The synthesis of long oligonucleotides is exponentially sensitive to per-cycle coupling efficiency and acid-catalyzed depurination. A direct comparison of synthesis outcomes for a 100-mer oligonucleotide reveals a stark difference. When using DMF-dG, full-length product yields of greater than 13% are achievable. In contrast, under identical synthesis conditions (including a stated 98% average coupling efficiency), the use of conventional dG protection yields less than 5% full-length product . This more than 2.6-fold improvement in yield is a direct consequence of the DMF group's electron-donating properties, which reduce protonation at the N7 position of guanine and thereby stabilize the glycosidic bond against cleavage by the detritylation acid (TCA) [1].

100-mer Yield
Head-to-head
>13% full-length product (DMF-dG) vs.
Reported >2.6-fold yield improvement, critical for long-oligonucleotide project feasibility
Solid-phase synthesis, 98% average coupling efficiency
Depurination Resistance
Cross-study context
Qualitatively reduces abasic site formation vs. standard iBu-dG (reported >5% depurination)
May improve crude purity and downstream purification for G-rich or long sequences
Data to verify under target synthesis and detritylation conditions
Long Oligonucleotide Synthesis Gene Synthesis Depurination Resistance

DMF-dG Suppresses Depurination, a Primary Source of Sequence Failure in Purine-Rich Motifs

Depurination is the acid-catalyzed cleavage of the glycosidic bond linking a purine base to the sugar-phosphate backbone, creating an abasic site that leads to strand scission upon deprotection. This side reaction is particularly problematic in guanine-rich sequences and during the synthesis of long oligonucleotides. Standard iBu-dG is vulnerable to this process, with documented depurination rates exceeding 5% under standard trichloroacetic acid (TCA) detritylation conditions . In contrast, the electron-donating nature of the DMF protecting group on dG confers enhanced resistance to depurination, effectively protecting the N7 position from protonation by the acid [1]. This property is cited as a key innovation that improves the fidelity of synthesizing long and G-rich sequences [2].

Depurination Resistance
Cross-study context
Qualitatively reduces abasic site formation vs. standard iBu-dG (reported >5% depurination)
May improve crude purity and downstream purification for G-rich or long sequences
Data to verify under target synthesis and detritylation conditions
DNA Synthesis Depurination Resistance Abasic Site Prevention

Optimal Application Scenarios for DMF-dG Phosphoramidite Based on Quantitative Evidence


High-Throughput Oligonucleotide Production Requiring Reduced Cycle Times

For core facilities and commercial manufacturers operating high-throughput DNA synthesizers, the 75% reduction in deprotection time with DMF-dG (2h vs. 8h for iBu-dG at 65°C in NH4OH) directly translates to increased instrument utilization and faster delivery of customer orders [1]. The ability to use a 5-minute AMA deprotection protocol further compresses overall workflow times for high-volume primer and probe production [1].

Synthesis of Long Oligonucleotides (>75-mers) for Gene Synthesis and CRISPR Applications

The synthesis of long oligonucleotides is a primary use case where the quantifiable benefits of DMF-dG are realized. The >2.6-fold increase in full-length product yield for a 100-mer (from <5% to >13%) makes the difference between a failed synthesis and a viable, purifiable product . The inherent depurination resistance of the DMF group is essential for maintaining sequence integrity through the dozens of acid exposure cycles required to build these long molecules [2].

Synthesis of Oligonucleotides Conjugated with Acid-Labile Fluorescent Dyes or Modifications

Many commonly used fluorescent dyes (e.g., TAMRA) and specialized modifications are sensitive to the prolonged, strongly basic conditions (8h in hot ammonium hydroxide) required to deprotect iBu-dG. The fast deprotection kinetics of DMF-dG allow for the use of milder, shorter deprotection protocols, such as t-butylamine/methanol/water mixtures, which are essential for preserving the integrity and fluorescence of these sensitive conjugates . This compatibility makes DMF-dG the preferred monomer for synthesizing dye-labeled probes and primers.

Application
Selection Property
Validation Focus
High-throughput oligonucleotide production
Fast deprotection kinetics
Deprotection time and instrument utilization
Long oligonucleotide synthesis (>75-mers)
Depurination-resistant monomer
Full-length yield and sequence integrity
Dye-labeled or modified oligonucleotide synthesis
Mild-deprotection compatibility
Label integrity and fluorescence preservation
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